molecular formula C11H16N4O2S B1392617 1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide CAS No. 1242960-01-5

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B1392617
CAS No.: 1242960-01-5
M. Wt: 268.34 g/mol
InChI Key: NTWKLFKKBYYJLQ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an aminoethyl group, a dimethyl group, and a sulfonamide group attached to the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide typically involves multiple steps One common method involves the reaction of 2-aminobenzimidazole with dimethyl sulfate to introduce the N,N-dimethyl groupThe final step involves the addition of the aminoethyl group through a nucleophilic substitution reaction with ethylenediamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The sulfonamide group can be reduced to form sulfonic acids.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperazine: Similar in structure but lacks the benzimidazole ring.

    1-(2-Aminoethyl)-1H-benzimidazole: Similar but without the N,N-dimethyl and sulfonamide groups.

    N,N-Dimethyl-1H-benzimidazole-5-sulfonamide: Similar but lacks the aminoethyl group.

Uniqueness

1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and reactivity, while the sulfonamide group contributes to its potential as an enzyme inhibitor .

Properties

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylbenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-14(2)18(16,17)9-3-4-11-10(7-9)13-8-15(11)6-5-12/h3-4,7-8H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWKLFKKBYYJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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